molecular formula C5H3FINO B1445581 6-Fluoro-5-iodopyridin-2-ol CAS No. 884660-48-4

6-Fluoro-5-iodopyridin-2-ol

Cat. No. B1445581
M. Wt: 238.99 g/mol
InChI Key: OSOZRTIYHZBEGL-UHFFFAOYSA-N
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Description

6-Fluoro-5-iodopyridin-2-ol is a chemical compound with the CAS Number: 884660-48-4. It has a molecular weight of 238.99 and its IUPAC name is 6-fluoro-5-iodo-2-pyridinol .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-5-iodopyridin-2-ol is represented by the formula C5H3FINO. The InChI code for this compound is 1S/C5H3FINO/c6-5-3(7)1-2-4(9)8-5/h1-2H,(H,8,9) and the InChI key is OSOZRTIYHZBEGL-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pentasubstituted Pyridines : 6-Fluoro-5-iodopyridin-2-ol serves as a valuable building block in medicinal chemistry for synthesizing pentasubstituted pyridines, facilitating the generation of compounds with desired functionalities for further chemical manipulations (Wu et al., 2022).

  • Applications in the Creation of Structural Manifolds : This compound plays a crucial role in creating various structural manifolds, such as pyridinecarboxylic acids and iodopyridines, which are essential for manufacturing industrial pesticides and other chemical products (Schlosser & Bobbio, 2002).

Medical Imaging and Pharmaceuticals

  • Fluorine-18 Labeling for PET Imaging : 6-Fluoro-5-iodopyridin-2-ol derivatives are increasingly utilized in medical imaging, particularly in Positron Emission Tomography (PET), due to their stable fluorine labeling, which enhances the potential of radiotracers (Carroll et al., 2007).

Chemical Research and Development

  • Regiochemical Flexibility in Chemical Synthesis : The compound exhibits regiochemical flexibility, allowing for selective introduction of functional groups in chemical synthesis, thereby creating new building blocks for pharmaceutical research (Bobbio & Schlosser, 2001).

  • Synthesis of Pyridines Substituted with Different Elements : This compound is used in synthesizing pyridines substituted with various elements, demonstrating its versatility in creating novel compounds with potential applications in various fields (Kieseritzky & Lindström, 2010).

  • Metalation of Aryl Iodides in Synthesis : It enables the successful metalation of aryl iodides, a critical step in the synthesis of various polysubstituted pyridines and in the development of fused polyaromatic alkaloids (Rocca et al., 1993).

Safety And Hazards

The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H302-H315-H319-H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

6-fluoro-5-iodo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FINO/c6-5-3(7)1-2-4(9)8-5/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOZRTIYHZBEGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743663
Record name 6-Fluoro-5-iodopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-5-iodopyridin-2-ol

CAS RN

884660-48-4
Record name 6-Fluoro-5-iodopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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